Temiverine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
173324-94-2 |
|---|---|
Fórmula molecular |
C24H35NO3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3 |
Clave InChI |
DMEPDNFRHUGNPT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
SMILES canónico |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Otros números CAS |
173324-94-2 |
Sinónimos |
4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate NS 21 NS-21 temiverine |
Origen del producto |
United States |
Chemical Structure, Synthesis Methodologies, and Derivative Research
Structural Elucidation and Stereochemistry of Temiverine
The structural characteristics of a molecule are fundamental to its chemical behavior and biological activity. This section details the molecular formula, systematic nomenclature, and the three-dimensional arrangement of atoms in this compound.
Molecular Formula and IUPAC Nomenclature of this compound
The chemical composition of this compound is represented by its molecular formula. The systematic name is assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
Molecular Formula: C₂₄H₃₅NO₃
IUPAC Name: 4-(diethylamino)-1,1-dimethyl-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Conformational Analysis and Stereochemical Considerations
This compound possesses a chiral center, leading to stereoisomerism. The molecule is a racemic mixture, meaning it contains equal amounts of two enantiomers. The stereocenter is located at the carbon atom bearing the cyclohexyl, hydroxyl, and phenyl groups.
Synthetic Pathways and Strategies for this compound
The synthesis of this compound involves the assembly of its constituent parts through a sequence of chemical reactions. This section provides an overview of the likely synthetic strategies, the challenges that may be encountered, and the application of modern synthetic methods.
Overview of Key Chemical Reactions in this compound Synthesis
While specific literature detailing the exact synthetic route for this compound is not extensively published, a plausible and efficient synthesis can be proposed based on standard organic chemistry reactions and analogous syntheses of structurally related compounds. amazonaws.comorganic-chemistry.org The key disconnection for a retrosynthetic analysis would be the ester bond, suggesting a final esterification step.
The synthesis would likely involve two main fragments:
The acid moiety: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
The alcohol moiety: 4-(diethylamino)-1,1-dimethyl-2-butyn-1-ol.
Synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid: This can be prepared by the reaction of phenylglyoxylic acid with a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide). This reaction forms the quaternary carbon center and the hydroxyl group.
Synthesis of 4-(diethylamino)-1,1-dimethyl-2-butyn-1-ol: This fragment can be synthesized starting from propargyl alcohol. Protection of the alcohol, followed by reaction with a base and an alkylating agent like diethyl sulfate (B86663) would yield the diethylamino group. Subsequent deprotonation of the terminal alkyne and reaction with acetone (B3395972) would generate the tertiary alcohol after deprotection.
Final Esterification: The final step would be the coupling of the acid and alcohol fragments. Standard esterification methods, such as Fischer esterification (acid-catalyzed reaction) or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), could be employed to form the final this compound molecule.
Challenges and Innovations in this compound Synthesis
The synthesis of this compound, like many active pharmaceutical ingredients, presents several challenges that need to be addressed for efficient and scalable production. bioduro.com
Challenges:
Stereocontrol: The creation of the chiral center in 2-cyclohexyl-2-hydroxy-2-phenylacetic acid results in a racemic mixture. Developing an asymmetric synthesis to produce a single enantiomer would be a significant challenge, requiring chiral catalysts or auxiliaries.
Scale-up: Transitioning a synthetic route from a laboratory scale to an industrial process often presents difficulties. bioduro.com Reactions involving organometallic reagents, such as Grignard reagents, require careful control of conditions (e.g., anhydrous environment, temperature) on a large scale.
Purification: The final product and intermediates must be purified to a high degree. The presence of byproducts from side reactions can complicate the purification process, potentially requiring multiple chromatographic steps.
Innovations:
Continuous Flow Chemistry: Modern innovations such as continuous flow synthesis could offer solutions to some of the challenges. nih.gov Flow chemistry allows for better control over reaction parameters like temperature and mixing, which can improve reaction yields and safety, especially for exothermic reactions. It can also facilitate the safe handling of hazardous reagents and intermediates.
Process Analytical Technology (PAT): The implementation of PAT can help in monitoring the progress of reactions in real-time, allowing for better control and optimization of the manufacturing process. nih.gov
Click Chemistry Applications in this compound Research
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. alliedacademies.orgnih.gov
While there is no specific literature describing the application of click chemistry in the synthesis or research of this compound, this methodology offers significant potential. For instance, derivatives of this compound could be synthesized for structure-activity relationship (SAR) studies. mdpi.com By introducing an azide (B81097) or alkyne functional group into either the cyclohexyl or phenyl ring of the acid moiety, or on the diethylamino group of the alcohol moiety, a variety of substituents could be easily "clicked" on. This would allow for the rapid generation of a library of this compound analogs to explore how different functional groups impact its biological activity. This approach is widely used in drug discovery to optimize lead compounds. nih.govmdpi.com
Despite a comprehensive search for scientific literature, detailed information specifically concerning the chemical compound “this compound” and its active metabolite “RCC-36” is not available in the public domain. Consequently, it is not possible to generate an article that adheres to the strict outline and content requirements provided in the user's instructions.
The requested article structure is centered on the following key areas for which no specific data could be retrieved:
Derivatives and Analogues of this compound
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues:There is no available research detailing the structure-activity relationships of this compound and its analogues, which would be essential for understanding how their chemical structures relate to their biological activities.
Without access to primary research or review articles that specifically focus on this compound and RCC-36, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and factual reporting. The constraints of the prompt, which rightly prohibit the introduction of information outside the specified scope and demand adherence to a professional and authoritative tone, cannot be met given the current lack of available data.
Therefore, this response must conclude that the generation of the requested English article focusing solely on the chemical compound “this compound” and its derivatives, as per the provided outline, is not feasible at this time due to the absence of relevant scientific information.
Pharmacological Profile and Receptor Interaction Mechanisms
Muscarinic Receptor Subtype Selectivity of Temiverine
The interaction of this compound with muscarinic acetylcholine (B1216132) receptors (mAChRs) is a key aspect of its pharmacological action, demonstrating a notable selectivity for specific receptor subtypes.
This compound functions as a selective muscarinic M3 receptor antagonist. nih.gov Research has shown that this compound can inhibit carbachol-induced contractions in isolated human detrusor muscle in vitro. nih.gov This is significant because muscarinic M3 receptors are primarily responsible for mediating detrusor contraction in the bladder. nih.gov The selective antagonism of M3 receptors is considered crucial for achieving clinical efficacy in conditions such as overactive bladder (OAB). nih.gov
Studies comparing this compound with other anticholinergic agents like atropine (B194438) and oxybutynin (B1027) on isolated human urinary bladder muscle have provided insights into its receptor affinity and binding kinetics. All three compounds demonstrated a concentration-dependent inhibition of contractions induced by acetylcholine. nih.gov
The potency, often expressed as pA2 values, indicates the affinity of an antagonist for its receptor. In comparative studies, the rank order of pA2 values for inhibiting acetylcholine-induced contractions was found to be atropine > oxybutynin = RCC-36 (this compound's active metabolite) > this compound. nih.gov This suggests that atropine generally exhibits a higher affinity or potency compared to this compound in this context. Furthermore, while atropine did not suppress the maximum contractile response to acetylcholine, this compound and other tested drugs significantly suppressed this response at higher concentrations. nih.gov
Muscarinic receptor subtypes share a high degree of structural homology within their orthosteric binding sites, which can make the development of compounds with genuine subtype specificity challenging. nih.gov
Table 1: Comparative Potency (pA2) of Antimuscarinics on Acetylcholine-Induced Contractions
| Compound | pA2 Value (Rank Order) | Effect on Maximum Contractile Response |
| Atropine | Highest | No suppression |
| Oxybutynin | Intermediate | Significant suppression (at higher concentrations) |
| RCC-36 (this compound Metabolite) | Intermediate | Significant suppression (at higher concentrations) |
| This compound | Lowest | Significant suppression (at higher concentrations) |
Allosteric modulation involves ligands binding to a site on the receptor that is spatially distinct from the orthosteric binding site, where the endogenous neurotransmitter binds. nih.gov This binding can alter the receptor's conformation, thereby modulating the binding affinity, potency, and efficacy of orthosteric ligands. nih.gov Allosteric binding sites are typically less conserved across receptor subtypes, which presents an opportunity for developing compounds with enhanced subtype selectivity. nih.gov While detailed investigations specifically characterizing this compound's allosteric modulation are not extensively documented in the public domain, its potential in this regard has been noted in patent literature. googleapis.com
Calcium Channel Modulatory Activity of this compound
Beyond its anticholinergic properties, this compound also demonstrates significant calcium channel modulatory activity, specifically through its antagonistic effects.
This compound is recognized as a potential calcium channel antagonist. springer.comnordicbiosite.comcymitquimica.com Studies have characterized its ability to inhibit contractile responses induced by potassium chloride (KCl) and calcium chloride (CaCl2) in isolated human detrusor muscle, demonstrating a concentration-dependent effect. nih.gov The rank order of maximum inhibition for these calcium-induced contractions was found to be RCC-36 = this compound > oxybutynin > atropine. nih.gov This indicates that this compound possesses potent calcium antagonistic actions, comparable to or greater than its active metabolite and other antimuscarinics in this specific context. nih.gov
Table 2: Comparative Maximum Inhibition of Calcium-Induced Contractions
| Compound | Maximum Inhibition (Rank Order) |
| RCC-36 (this compound Metabolite) | Highest |
| This compound | Highest |
| Oxybutynin | Intermediate |
| Atropine | Lowest |
Agonist-Antagonist Interaction Dynamics in Isolated Tissue Models
The pharmacological actions of this compound and its active metabolite, RCC-36, have been rigorously investigated using isolated human urinary bladder muscle, employing the muscle-bath technique. This research aimed to elucidate their effects on detrusor contractions induced by various stimuli, including acetylcholine, potassium chloride (KCl), calcium chloride (CaCl2), and electric field stimulation. The findings were comparatively analyzed against established agents such as atropine and oxybutynin nih.gov.
Anticholinergic Activity: this compound and RCC-36 demonstrated anticholinergic activity, characterized by their ability to cause a parallel shift to the right of the concentration-response curves to acetylcholine stimulation nih.govnih.gov. This indicates a competitive antagonism at muscarinic receptors. The potency of these anticholinergic effects, quantified by pA2 values, showed a distinct rank order when compared to reference compounds. Atropine exhibited the highest potency, followed by oxybutynin and RCC-36, with this compound showing the lowest pA2 value among the tested anticholinergics nih.gov.
Atropine, a classical muscarinic antagonist, did not suppress the maximum contractile response to acetylcholine. In contrast, this compound, RCC-36, and oxybutynin significantly suppressed the maximum contractile response to acetylcholine at higher concentrations, suggesting a more complex interaction beyond simple competitive antagonism, possibly involving non-competitive or insurmountable components at higher concentrations nih.gov.
Calcium Antagonistic Activity: Beyond their anticholinergic effects, this compound and RCC-36 also exhibited significant calcium antagonistic activity. All tested drugs, including atropine and oxybutynin, caused a concentration-dependent inhibition of contractions induced by 80 mmol/L KCl and 5 mmol/L CaCl2. The rank order for maximum inhibition of these contractions was RCC-36 and this compound, followed by oxybutynin, and then atropine nih.gov.
A notable finding was the significant inhibitory action of this compound and RCC-36 on the atropine-resistant component of contractions. This suggests that their muscle relaxant effects are not solely mediated through anticholinergic mechanisms but also involve calcium antagonistic actions, which contribute to their efficacy, particularly in scenarios where muscarinic receptor blockade alone is insufficient nih.gov.
The detailed research findings are summarized in the following tables:
Table 1: pA2 Values for Anticholinergic Activity on Isolated Human Detrusor Muscles
| Compound | pA2 Value (Rank Order) |
| Atropine | Highest |
| Oxybutynin | Equal to RCC-36 |
| RCC-36 | Equal to Oxybutynin |
| This compound | Lowest |
Table 2: Rank Order of Maximum Inhibition of KCl- and CaCl2-Induced Contractile Responses
| Compound | Maximum Inhibition (Rank Order) |
| RCC-36 | Highest (Equal to this compound) |
| This compound | Highest (Equal to RCC-36) |
| Oxybutynin | Intermediate |
| Atropine | Lowest |
Table 3: Effects on Acetylcholine-Induced Contractions
| Compound | Effect on Concentration-Response Curve | Effect on Maximum Contractile Response |
| Atropine | Parallel shift to the right | No suppression |
| Oxybutynin | Parallel shift to the right | Significant suppression at higher concentrations |
| This compound | Parallel shift to the right | Significant suppression at higher concentrations |
| RCC-36 | Parallel shift to the right | Significant suppression at higher concentrations |
Cellular and Subcellular Mechanisms of Action
Effects on Cholinergic Neurotransmission and Acetylcholine (B1216132) Release
Cholinergic neurotransmission is a fundamental process in the nervous system, mediated by the neurotransmitter acetylcholine (ACh). Acetylcholine is synthesized in the terminal ends of axons and stored in presynaptic vesicles. Upon the arrival of an action potential, depolarization of the axon terminus triggers the opening of voltage-gated calcium channels, leading to an influx of calcium. This calcium influx facilitates the release of acetylcholine into the synaptic cleft, where it can bind to its receptors on postsynaptic cells. uni.lu
Acetylcholine exerts its effects by binding to two main types of cholinergic receptors: nicotinic and muscarinic receptors. mims.com Free acetylcholine within the synaptic cleft is rapidly degraded by the enzyme acetylcholinesterase (AChE), ensuring the transient nature of cholinergic signals. uni.lu
Temiverine has been identified as an M3 muscarinic receptor antagonist. nih.gov As an antagonist, this compound interferes with the normal action of acetylcholine by binding to the M3 receptor and preventing acetylcholine from eliciting a response. uni.lu This antagonism effectively reduces the activation of M3 receptors, thereby modulating cholinergic neurotransmission where these receptors are involved.
Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways
Muscarinic acetylcholine receptors, including the M3 subtype, belong to the superfamily of G protein-coupled receptors (GPCRs). lipidmaps.org The activation of these receptors by agonists typically initiates complex intracellular signaling pathways.
The M3 muscarinic receptors, along with M1 and M5 subtypes, are characterized by their preferential coupling to Gq/11 class G proteins. nih.govlipidmaps.orgnih.gov This coupling is a crucial step in transmitting the extracellular signal into the cell. Upon activation, the Gq/11 proteins stimulate phospholipase C (PLC). nih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane, into two key second messenger molecules: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.govlipidmaps.orgguidetopharmacology.org This process is commonly referred to as phospholipid turnover. The M3 receptor's ability to mediate the breakdown of phosphoinositides is a primary transducing effect. alfa-chemistry.com
The generation of IP3 and DAG by PLC initiates a series of downstream signaling events. IP3 is a soluble molecule that diffuses into the cytosol, where it binds to specific IP3 receptors located on the endoplasmic reticulum. guidetopharmacology.orguni.lu These IP3 receptors function as calcium channels. The binding of IP3 to its receptor triggers the release of stored calcium ions from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration. nih.govguidetopharmacology.orguni.lu
Concurrently, diacylglycerol (DAG) remains within the plasma membrane. Together with the elevated intracellular calcium, DAG activates protein kinase C (PKC), a crucial enzyme involved in various cellular functions. guidetopharmacology.org Furthermore, DAG has been shown to play a role in amplifying calcium signaling by positively feeding back on PLC activity, thereby enhancing IP3 production. This intricate interplay between IP3, DAG, and intracellular calcium release is fundamental to the M3 receptor-mediated cellular responses.
Influence on Ion Channel Permeabilities (e.g., Sodium Channels)
Ion channels are integral membrane proteins that facilitate the selective passage of ions across cell membranes. The opening of these channels leads to changes in membrane permeability and electrical conductance, which are critical for altering the membrane potential and initiating cellular signals. Voltage-gated sodium channels, for instance, are essential for electrical signaling in excitable cells, exhibiting high selectivity for sodium ions over other cations. Studies on sodium channels have demonstrated their permeability to various metal cations, with a sequence typically showing Na+ ≈ Li+ > Tl+ > K+. While the general mechanisms of ion channel permeability are well-established, specific detailed research findings regarding this compound's direct influence on the permeability of ion channels, such as sodium channels, are not extensively documented in the available literature.
Mechanisms of Smooth Muscle Relaxation in Isolated Organ Preparations
Isolated organ preparations are valuable experimental models used to investigate the direct effects of pharmacological agents on specific tissues, free from systemic influences. Smooth muscle tissues are frequently utilized in such preparations to study their contractile and relaxant responses.
Muscarinic M3 receptors are widely distributed in various smooth muscles throughout the body, and their activation typically mediates smooth muscle contraction. For example, acetylcholine causes contractions in isolated smooth muscle preparations, a response that is sensitive to muscarinic antagonists like atropine (B194438). Given that this compound is an M3 muscarinic receptor antagonist, its mechanism of inducing smooth muscle relaxation can be inferred. By blocking the M3 receptors, this compound prevents acetylcholine from binding and initiating the Gq/11-PLC-IP3/DAG-calcium cascade that leads to contraction. This inhibition of the contractile pathway results in the relaxation of smooth muscle in isolated organ preparations.
Preclinical in Vitro and Ex Vivo Research
Studies on Isolated Human and Animal Tissues
Studies on isolated human and animal tissues have been instrumental in characterizing Temiverine's impact on muscle contractility and its comparative effects across different smooth muscle types.
This compound exhibits significant effects on the contractility of isolated human detrusor muscle, a key tissue in urinary bladder function. Research indicates that this compound, along with its active metabolite RCC-36, demonstrates anticholinergic and calcium antagonistic activities wikipedia.orgwikipedia.org.
In studies evaluating the effects on detrusor contractions induced by acetylcholine (B1216132) (carbachol), this compound (at concentrations ranging from 10⁻⁸ to 10⁻⁵ mol/L) caused a parallel shift to the right of the concentration-response curves, characteristic of an anticholinergic action wikipedia.orgwikipedia.org. The rank order of pA2 values for anticholinergic activity on human detrusor muscle, comparing this compound with other known antimuscarinic drugs, has been established. For instance, one study reported the order as atropine (B194438) > oxybutynin (B1027) = RCC-36 > this compound wikipedia.org. Another comparative analysis indicated the rank order of pA2 values as atropine = tolterodine (B1663597) > vamicamide (B1682146) > this compound wikipedia.org. Furthermore, a broader comparison showed the rank order as darifenacin (B195073) ≥ imidafenacin (B1671753) ≥ atropine = tolterodine ≥ oxybutynin ≥ vamicamide > propiverine (B1210425) = this compound = solifenacin (B1663824) wikipedia.org.
A notable finding is that this compound, at higher concentrations (e.g., 10 µmol/L or 10⁻⁵ M), significantly suppressed the maximum contractile response to carbachol, a characteristic not observed with atropine, tolterodine, or vamicamide wikipedia.orgwikipedia.orgwikipedia.org. This suggests a mechanism beyond pure muscarinic receptor antagonism.
Beyond its anticholinergic effects, this compound also demonstrated concentration-dependent inhibition of contractions induced by potassium chloride (KCl, 80 mmol/L) and calcium chloride (CaCl2, 5 mmol/L) wikipedia.orgwikipedia.org. This indicates a significant calcium antagonistic action, a property that distinguishes it from some other antimuscarinic agents like tolterodine and vamicamide, which did not inhibit KCl- and CaCl2-induced contractions wikipedia.org. The rank order of maximum inhibition for KCl- and CaCl2-induced responses was RCC-36 = this compound > oxybutynin > atropine wikipedia.org.
Table 1: Comparative pA2 Values and Maximum Inhibition on Isolated Human Detrusor Muscle
| Drug | pA2 Value (Anticholinergic Action) | Maximum Inhibition of Carbachol-Induced Contractions | Inhibition of KCl/CaCl2-Induced Contractions (Calcium Antagonistic Action) |
| Atropine | Highest | No significant suppression | Less significant |
| Oxybutynin | High | Significant suppression at higher concentrations | Significant |
| RCC-36 | High | Significant suppression at higher concentrations | Significant (similar to this compound) |
| This compound | Lower | Significant suppression at higher concentrations wikipedia.orgwikipedia.orgwikipedia.org | Significant wikipedia.orgwikipedia.orgwikipedia.org |
| Tolterodine | High | No significant suppression | No significant inhibition wikipedia.org |
| Vamicamide | Moderate | No significant suppression | No significant inhibition wikipedia.org |
| Propiverine | Moderate | Significant suppression at higher concentrations | Significant wikipedia.org |
| Solifenacin | Moderate | Significant suppression at higher concentrations | Significant wikipedia.org |
| Darifenacin | Highest | Not explicitly detailed in snippets | Not explicitly detailed in snippets |
| Imidafenacin | High | Not explicitly detailed in snippets | Not explicitly detailed in snippets |
Note: pA2 values indicate the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response; higher pA2 indicates higher affinity/potency. Maximum inhibition refers to the suppression of the maximal contractile response.
While the primary focus of the available preclinical research on this compound has been on isolated human detrusor muscle, detailed comparative analyses of its effects across a wide range of other smooth muscle tissues (e.g., gastrointestinal, vascular, bronchial) are not extensively documented in the provided search results. The observed calcium antagonistic properties of this compound on detrusor muscle suggest a potential for effects on other smooth muscle types where calcium channels play a critical role in contraction. However, specific experimental data demonstrating and quantifying these comparative effects across various smooth muscle tissues for this compound itself are not explicitly available in the current literature.
This compound's impact on contractions induced by electric field stimulation (EFS), which primarily evokes neurogenic contractions, has been investigated. This compound caused a concentration-dependent inhibition of EFS-induced contractions in isolated human detrusor muscle wikipedia.orgwikipedia.org. This inhibitory effect suggests an influence on nerve-mediated contractile responses.
Crucially, this compound (at 10 µmol/L or 10⁻⁵ M) significantly inhibited the "atropine-resistant part of contractions" induced by EFS wikipedia.orgwikipedia.orgwikipedia.org. The atropine-resistant component of detrusor contractions is thought to be mediated by non-cholinergic mechanisms, possibly involving purinergic neurotransmission or direct smooth muscle effects that are independent of muscarinic receptors wikipedia.orgwikipedia.orgmims.com. The ability of this compound to inhibit this atropine-resistant component further supports its calcium antagonistic actions, as these actions can suppress contractions regardless of the specific neurotransmitter involved, by directly affecting the muscle's contractile machinery wikipedia.orgwikipedia.org. For instance, tetrodotoxin (B1210768) (TTX), a sodium channel blocker, completely suppressed EFS-induced contractions, indicating that these contractions are purely neurogenic citeab.com. This context highlights that this compound's inhibition of the atropine-resistant component points to a direct muscle effect, likely via calcium antagonism, rather than solely modulating nerve activity.
Table 2: this compound's Effects on Neurogenic and Non-Neurogenic Contractions in Human Detrusor Muscle
| Contraction Type | Inducing Agent/Method | This compound's Effect | Proposed Mechanism |
| Neurogenic Contractions | Electric Field Stimulation (EFS) | Concentration-dependent inhibition wikipedia.orgwikipedia.org | Anticholinergic and Calcium Antagonistic actions wikipedia.org |
| Atropine-Resistant Component (of EFS-induced contractions) | EFS with Atropine Pretreatment | Significant inhibition at higher concentrations wikipedia.orgwikipedia.orgwikipedia.org | Calcium Antagonistic actions wikipedia.orgwikipedia.org |
| Non-Neurogenic Contractions | KCl-induced, CaCl2-induced | Significant inhibition wikipedia.orgwikipedia.org | Calcium Antagonistic actions wikipedia.orgwikipedia.org |
In Vivo Pharmacological Studies in Animal Models (Non-Clinical Trial Focus)
This compound is recognized as a pharmaceutical compound with anticholinergic and calcium antagonistic properties uni.lufishersci.ca. Its mechanism of action involves the modulation of neurotransmitter release or receptor interaction wikipedia.org. While its pharmacological profile, including its antimuscarinic and calcium antagonistic effects, has been characterized in various in vitro and ex vivo settings, detailed quantitative data from dedicated in vivo pharmacological studies in animal models specifically for this compound's antimuscarinic and calcium antagonistic effects are not extensively detailed in the readily available scientific literature snippets.
Animal models are crucial in preclinical drug development to assess the pharmacodynamics and pharmacokinetics of novel compounds, providing predictive data for human efficacy and safety fishersci.caguidetopharmacology.org. These models allow for the study of drug action on target organs and the correlation of toxicology or efficacy to drug distribution and elimination mims.com. However, specific comprehensive in vivo data for this compound in these contexts, including numerical findings suitable for data tables, are not present in the provided search results.
Characterization of Antimuscarinic Effects in Animal Models
This compound is known to possess anticholinergic action wikipedia.orgresearchgate.net, specifically acting as a muscarinic M3 receptor antagonist nih.govwikipedia.org. This antimuscarinic activity has been demonstrated in in vitro and ex vivo studies, such as those involving human detrusor smooth muscle. For instance, this compound has been shown to cause a parallel shift to the right of concentration-response curves to acetylcholine stimulation in in vitro studies, indicating its anticholinergic effect wikipedia.org. Furthermore, in studies comparing novel antimuscarinic drugs on human detrusor smooth muscle, this compound (at 10 µmol/L) significantly inhibited contractions induced by electrical field stimulation, demonstrating its antimuscarinic action wikipedia.orgresearchgate.net.
While these in vitro and ex vivo findings confirm this compound's antimuscarinic properties, detailed quantitative data from in vivo animal models specifically characterizing these effects (e.g., changes in physiological parameters like bladder capacity or salivary secretion in live animals) are not explicitly available in the provided search results.
Calcium Antagonistic Properties in Animal Systems
In addition to its antimuscarinic effects, this compound exhibits calcium channel blocking activity fishersci.canih.gov. This dual mechanism of action distinguishes it from some other antimuscarinic agents wikipedia.orgresearchgate.net. Studies on human detrusor smooth muscle have indicated that this compound possesses both antimuscarinic and calcium-antagonist actions, significantly inhibiting contractions induced by various stimuli, including those dependent on calcium wikipedia.orgresearchgate.net. For example, this compound (at 0.01-10 µmol/L) significantly inhibited KCl- and CaCl2-induced contractions in human detrusor smooth muscles, unlike some other antimuscarinics that did not researchgate.net.
Despite the clear evidence of its calcium antagonistic properties from in vitro and ex vivo studies, specific quantitative data from in vivo animal models detailing the extent or nature of this compound's calcium channel blocking effects in live animal systems are not provided in the current search results.
Advanced Analytical and Characterization Methodologies for Temiverine
Chromatographic Separation and Quantification Methods
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is a widely employed analytical technique for the detection and quantification of volatile impurities, particularly residual solvents, in pharmaceutical substances perkinelmer.comdergipark.org.tr. These impurities, often originating from the manufacturing process, must be controlled to meet stringent regulatory guidelines due to their potential toxicity and impact on the physicochemical properties of the final product dergipark.org.tr. For a compound like Temiverine, which would typically be synthesized through multi-step chemical reactions, the presence of residual solvents is a critical quality attribute.
Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is a preferred method for analyzing volatile organic impurities (OVIs) perkinelmer.comdergipark.org.tr. This technique involves heating the sample in a sealed vial, allowing volatile components to partition into the headspace gas, which is then injected into the GC system. This approach is particularly advantageous for pharmaceutical matrices as it minimizes contamination of the chromatographic system by non-volatile components dergipark.org.tr.
A typical HS-GC method for analyzing volatile impurities in a pharmaceutical compound like this compound would involve specific parameters to ensure adequate separation, sensitivity, and reproducibility. The choice of stationary phase (e.g., 6% cyanopropylphenyl/94% dimethyl polysiloxane) and a temperature program are crucial for resolving various volatile compounds perkinelmer.com. Detection limits are often set to parts per million (ppm) levels, requiring highly sensitive detectors like FID perkinelmer.comshimadzu.com.
An illustrative set of parameters and hypothetical findings for the analysis of volatile impurities in this compound using HS-GC-FID is presented below. These values are typical for pharmaceutical impurity analysis but are not specific to this compound due to the limited publicly available data.
Table 1: Illustrative Headspace-Gas Chromatography Parameters for Volatile Impurities Analysis
| Parameter | Value |
| Instrument | HS-GC-FID |
| Column Type | Capillary, e.g., 6% Cyanopropylphenyl / 94% Dimethyl Polysiloxane |
| Column Dimensions | 30 m x 0.53 mm I.D., 3.0 µm film thickness |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 1.0 mL/min |
| Injection Mode | Splitless (Headspace) |
| Injector Temperature | 140 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Temperature Program | Initial: 40 °C (held 5 min) |
| Ramp 1: 10 °C/min to 100 °C (held 0 min) | |
| Ramp 2: 20 °C/min to 240 °C (held 5 min) | |
| Headspace Vial Temp. | 80 °C |
| Headspace Incubation Time | 30 min |
Table 2: Hypothetical Volatile Impurities Profile for this compound (Illustrative Data)
| Impurity Name | Retention Time (min) | Limit (ppm) | Hypothetical Concentration (ppm) |
| Methanol | 4.2 | 3000 | < 50 |
| Ethanol | 5.1 | 5000 | < 50 |
| Acetone (B3395972) | 6.5 | 5000 | < 50 |
| Dichloromethane | 7.8 | 600 | < 10 |
| Toluene | 15.2 | 890 | < 10 |
| Ethyl Acetate | 9.1 | 5000 | < 50 |
| Isopropyl Alcohol | 10.5 | 5000 | < 50 |
Note: The data presented in Table 2 is purely illustrative and does not represent actual analytical findings for this compound. Specific impurities and their limits would depend on the synthetic route and regulatory guidelines.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is the most definitive technique for determining the three-dimensional atomic and molecular structure of crystalline materials anton-paar.comnih.govwikipedia.orglibretexts.org. For a complex organic molecule like this compound, understanding its precise crystalline structure is paramount. This knowledge is critical for elucidating solid-state properties, such as polymorphism, solubility, stability, and bioavailability, all of which are vital for pharmaceutical development anton-paar.comwikipedia.org.
The technique operates on the principle that when a monochromatic X-ray beam interacts with the ordered atomic arrangement within a single crystal, it diffracts in specific directions, producing a unique diffraction pattern anton-paar.comwikipedia.org. By measuring the angles and intensities of these diffracted X-rays, crystallographers can reconstruct an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions can be precisely determined anton-paar.comnih.govwikipedia.org.
Key information derived from an X-ray crystallography study includes the unit cell dimensions (the smallest repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements present within the crystal anton-paar.comnih.gov. The quality of the diffraction data is highly dependent on the quality of the single crystal, which must be sufficiently large, pure, and free from defects anton-paar.comwikipedia.org.
Table 3: Hypothetical X-ray Crystallography Data for this compound (Illustrative Data)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.5 Å, b = 15.8 Å, c = 10.2 Å |
| Angles | α = 90°, β = 105.0°, γ = 90° |
| Volume | 1948.5 ų |
| Z (Molecules per Unit Cell) | 4 |
| Density (Calculated) | 1.31 g/cm³ |
| R₁ (Refinement Factor) | 0.045 |
| wR₂ (Weighted Refinement Factor) | 0.115 |
| Temperature of Measurement | 100 K |
Note: The data presented in Table 3 is purely illustrative and does not represent actual crystallographic findings for this compound. Real data would be derived from experimental diffraction patterns.
The application of X-ray crystallography would provide definitive structural confirmation for this compound, revealing its precise molecular conformation in the solid state, including the arrangement of its benzeneacetic acid backbone, cyclohexyl and hydroxy groups, and the 4-diethylamino moiety ontosight.ai. Such detailed structural insights are invaluable for understanding the compound's physical properties and for any future research or development efforts.
Computational and Theoretical Chemistry Studies of Temiverine
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the preferred orientation of a ligand (like Temiverine) when bound to a receptor, forming a stable complex. These simulations can estimate the strength of the binding interaction and identify key residues involved in the ligand-receptor recognition process.
This compound is recognized as an anticholinergic agent and a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist medchemexpress.comnih.gov. Muscarinic receptors, particularly M2 and M3 subtypes, are crucial G protein-coupled receptors (GPCRs) involved in various physiological processes, making them significant drug targets nih.govnih.gov. Molecular docking studies involving this compound would focus on modeling its interactions with these receptors. Such simulations aim to identify the specific binding site within the receptor's active pocket and the amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic contacts with this compound nih.govresearchgate.net. For compounds with antimuscarinic activity, these studies often reveal binding to the orthosteric site, which is the primary binding site for acetylcholine researchgate.net. The computational models can illustrate how this compound occupies this site, thereby preventing the binding and activation by endogenous acetylcholine medchemexpress.com.
Through molecular docking, various possible binding poses of this compound within the muscarinic receptor's binding pocket can be generated and scored based on their predicted binding affinity nih.gov. These scores, often expressed as docking scores or estimated binding energies (e.g., Gibbs free energy, ΔG), provide a quantitative measure of the compound's potential to bind to the receptor. For instance, a lower (more negative) binding energy indicates a stronger predicted interaction. The predicted binding modes reveal the specific conformational changes, if any, induced in the receptor upon this compound binding, and the precise atomic-level interactions (e.g., π-π stacking, cation-π interactions, hydrogen bonding networks) that stabilize the complex researchgate.net. While specific numerical data for this compound's binding affinity from a direct docking study were not found in the provided search results, such predictions are a standard output of these simulations and are critical for understanding the compound's pharmacological profile and for designing derivatives with improved potency or selectivity.
An example of data that might be generated from such studies could be presented in a table format, detailing predicted binding affinities and key interacting residues for different muscarinic receptor subtypes.
Table 1: Hypothetical Predicted Binding Affinities and Key Interactions of this compound with Muscarinic Receptors
| Receptor Subtype | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| M1 | -8.5 | Trp400, Tyr106, Asp103 | Hydrophobic, H-bond, Ionic |
| M2 | -9.2 | Tyr403, Thr192, Asn404 | Hydrophobic, H-bond |
| M3 | -9.0 | Tyr500, Asp147, Ser150 | Hydrophobic, H-bond, Ionic |
| M4 | -8.7 | Trp400, Tyr106, Asp103 | Hydrophobic, H-bond, Ionic |
| M5 | -8.3 | Tyr403, Thr192, Asn404 | Hydrophobic, H-bond |
(Note: In an interactive environment, this table could allow sorting, filtering, and detailed view of interaction types.)
Quantum Chemical Calculations
Quantum chemical calculations, based on quantum mechanics principles, delve into the electronic structure of molecules, providing a deeper understanding of their inherent properties and reactivity.
These calculations can determine the optimized geometry of this compound, its electronic distribution, molecular orbitals (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), and electrostatic potential surfaces. Analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, indicating regions prone to electrophilic or nucleophilic attack nih.gov. For instance, a high HOMO energy suggests a propensity to donate electrons, while a low LUMO energy indicates a tendency to accept electrons. The electrostatic potential map can highlight regions of positive and negative charge, which are crucial for understanding non-covalent interactions with biological targets. Such analyses can predict potential sites for metabolism or chemical modifications, informing drug discovery and development.
Quantum chemical methods can also predict various spectroscopic properties of this compound, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data for validation and to aid in the structural elucidation of the compound. For example, predicted vibrational frequencies from IR calculations can help assign specific functional groups, while computed chemical shifts from NMR calculations can confirm the connectivity and environment of atoms within the molecule. UV-Vis spectra predictions can reveal information about electronic transitions and chromophores present in this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity nih.gov. This compound has been referenced in the context of QSAR studies googleapis.comgoogle.comgoogle.com. The goal of QSAR modeling is to develop predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors nih.gov.
For this compound, QSAR models could be developed by correlating its structural features (e.g., molecular weight, lipophilicity, electronic properties, steric bulk) and those of its analogs with their observed anticholinergic or muscle relaxant activities. These models involve:
Descriptor Calculation : Computing a wide array of numerical descriptors that quantify various aspects of the molecule's structure and properties.
Statistical Modeling : Employing statistical techniques (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical relationship between the descriptors and the biological activity.
Model Validation : Rigorously validating the developed QSAR models to ensure their robustness and predictive power for external datasets nih.gov.
A well-validated QSAR model can then be used to virtually screen large chemical libraries, identifying potential new compounds with desired activity profiles, or to guide the rational design of this compound derivatives with improved efficacy, selectivity, or pharmacokinetic properties. The applicability domain of the model is crucial, defining the chemical space for which the predictions are reliable nih.gov.
Development of Predictive Models for Muscarinic Antagonism
The development of predictive models for muscarinic antagonism generally involves various computational chemistry techniques aimed at understanding and forecasting a compound's interaction with muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors are G-protein coupled receptors with five identified subtypes (M1-M5), each playing a role in diverse physiological functions. googleapis.comti.com Antagonists bind to these receptors, blocking the actions of acetylcholine or cholinergic agonists. uni.lu
Common computational approaches for developing such predictive models include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate a compound's chemical structure with its biological activity (e.g., muscarinic antagonism) using statistical methods. These models can predict the activity of new, untested compounds based on their molecular descriptors.
Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor (like an mAChR subtype). It helps in understanding the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the receptor's active site.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time. For muscarinic antagonists, MD can reveal how the compound binds to and stabilizes the receptor in an inactive state, or how it affects receptor conformational changes.
Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. A pharmacophore model can then be used to virtually screen large databases of compounds to identify potential new antagonists.
Design of Novel this compound Analogues
The design of novel analogues is a cornerstone of medicinal chemistry, often driven by the need to improve potency, selectivity, pharmacokinetic properties, or reduce undesirable side effects of existing drugs. frontiersin.org Analogues are compounds that share structural and pharmacological similarities with an original compound, or chemically different compounds displaying similar pharmacological properties. frontiersin.org
Computational methods play a significant role in analogue design, complementing traditional synthetic chemistry efforts. These methods include:
Virtual Screening: Large libraries of chemical compounds can be computationally screened against a target receptor (e.g., muscarinic receptor) to identify potential new analogues with desired binding characteristics. This can involve ligand-based virtual screening (using known active compounds like this compound as a template) or structure-based virtual screening (docking compounds into the receptor's binding site).
De Novo Design: This advanced computational technique generates novel molecular structures from scratch, based on the characteristics of the target binding site. The algorithms iteratively build molecules that are predicted to bind effectively to the receptor, potentially leading to entirely new chemical entities with this compound-like activity.
Fragment-Based Drug Design (FBDD): Computational FBDD involves identifying small chemical fragments that bind weakly to a target and then growing or linking these fragments to create more potent and selective compounds. This approach can be applied to design novel analogues by building upon key structural motifs of this compound.
Structure-Activity Relationship (SAR) Analysis: Computational tools can analyze existing SAR data for this compound and related compounds to identify key structural features responsible for its muscarinic antagonist activity. This information then guides the rational design of new analogues with optimized properties.
While the principles of analogue design using computational methods are well-established in drug discovery, specific computational studies detailing the design of novel this compound analogues have not been identified in the available search results. However, this compound does have an identified active metabolite, RCC-36, which can be considered a naturally occurring analogue, demonstrating structural modifications from the parent compound. nih.gov
Data Tables
Table 1: Key Chemical and Pharmacological Properties of this compound
| Property | Value | Source |
| PubChem CID | 148166 | uni.lu |
| Molecular Formula | C24H35NO3 | uni.lu |
| IUPAC Name | [5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate | uni.lu |
| Molecular Weight | 385.5 g/mol | uni.lu |
| Pharmacological Class | Cholinergic Antagonist (Antimuscarinic), Calcium Channel Blocker | uni.lunippon-shinyaku.co.jp |
| Therapeutic Area | Investigated for overactive bladder (development discontinued (B1498344) at pre-registration stage) | nippon-shinyaku.co.jp |
Compound Names and PubChem CIDs
Emerging Research Areas and Future Academic Directions
Comparative Pharmacological Studies with Newly Synthesized Antimuscarinic Agents. Temiverine has been included in comparative pharmacological studies evaluating the effects of various antimuscarinic drugs on isolated human urinary bladder muscleics.org. These studies are crucial for understanding the relative potency and mechanisms of action of different compounds within this classics.orgnih.gov. Future academic research involves comparing this compound's pharmacological profile with that of newly synthesized antimuscarinic agentsbrieflands.comgoogleapis.com. This includes evaluating their affinities for different muscarinic receptor subtypes (M1-M5), their functional effects in various tissue preparations, and their potential for off-target interactionsnih.govmdpi.com. Comparative studies can help identify whether novel agents offer advantages in terms of selectivity, potency, or a more favorable balance of antimuscarinic and other potential actions (like calcium antagonism) compared to established compounds like temiverineics.org.
Table: Comparative pA2 Values of Antimuscarinic Drugs on Human Detrusor Smooth Muscle (Partial Data) ics.org
| Drug | pA2 Value |
| Darifenacin (B195073) | ≥ Imidafenacin (B1671753) |
| Imidafenacin | ≥ Atropine (B194438) |
| Atropine | = Tolterodine (B1663597) |
| Tolterodine | ≥ Oxybutynin (B1027) |
| Oxybutynin | ≥ Vamicamide (B1682146) |
| Vamicamide | > Propiverine (B1210425) |
| Propiverine | = this compound |
| This compound | = Solifenacin (B1663824) |
| Solifenacin | - |
Note: This table presents a rank order of pA2 values as described in the source, not absolute numerical values for all compounds. ics.org
Conclusion and Research Outlook
Summary of Key Academic Contributions of Temiverine Research
This compound has been identified as a pharmaceutical compound possessing muscle relaxant properties, primarily acting on the nervous system to alleviate muscle spasms. uni.lu A significant academic contribution of this compound research lies in the elucidation of its dual mechanism of action on isolated human detrusor muscles. Studies have demonstrated that this compound exhibits both anticholinergic and calcium antagonistic activities. uni.lusci-hub.ru
Detailed research findings indicate that this compound, along with its active metabolite RCC-36, causes a parallel shift to the right of concentration-response curves to acetylcholine (B1216132) stimulation, characteristic of anticholinergic action. uni.lusci-hub.ru Furthermore, this compound and RCC-36 have shown substantial inhibitory actions on the atropine-resistant component of contractions, suggesting that their calcium antagonistic properties play a crucial role in these effects. uni.lusci-hub.ru
Comparative studies have provided valuable insights into this compound's efficacy and potency relative to established anticholinergic drugs such as atropine (B194438) and oxybutynin (B1027). While atropine demonstrated a higher pA2 value (indicating greater potency as an antagonist) compared to this compound, this compound and RCC-36 exhibited greater maximum inhibition of potassium chloride (KCl)- and calcium chloride (CaCl2)-induced contractile responses compared to oxybutynin and atropine. uni.lusci-hub.ru This highlights this compound's unique profile, where its calcium antagonistic activity complements its anticholinergic effects, offering a distinct pharmacological signature. uni.lusci-hub.ru These findings are particularly relevant to its potential application in conditions like pollakiuria and urge incontinence, where it has been in the pre-registration stage in Japan and has undergone clinical studies overseas. ctdbase.org
Table 1: Comparative Pharmacological Actions on Isolated Human Detrusor Muscles
| Compound | Anticholinergic Action (Shift of ACh curve) | Calcium Antagonistic Action (Inhibition of KCl/CaCl2 response) | Maximum Inhibition of EFS-induced Contraction (with/without atropine) |
| Atropine | Parallel shift to the right uni.lusci-hub.ru | Lower uni.lusci-hub.ru | Yes, but less than this compound/RCC-36 uni.lusci-hub.ru |
| Oxybutynin | Parallel shift to the right uni.lusci-hub.ru | Moderate uni.lusci-hub.ru | Yes, but less than this compound/RCC-36 uni.lusci-hub.ru |
| This compound | Parallel shift to the right uni.lusci-hub.ru | Higher uni.lusci-hub.ru | Significantly greater than oxybutynin uni.lusci-hub.ru |
| RCC-36 | Parallel shift to the right uni.lusci-hub.ru | Higher uni.lusci-hub.ru | Significantly greater than oxybutynin uni.lusci-hub.ru |
Identification of Remaining Knowledge Gaps in this compound Pharmacology
Despite the significant academic contributions, several knowledge gaps persist in the comprehensive understanding of this compound's pharmacology. While its effects on the urinary bladder have been studied, the detailed pharmacodynamics of this compound in other physiological systems where muscarinic receptors and calcium channels play a role remain less explored. uni.lu
The current status of this compound as "not yet licensed or in clinical use" in some contexts suggests that extensive clinical data, particularly from large-scale, diverse patient populations, are still being developed. This implies a need for more robust human studies to fully characterize its pharmacological profile, including potential long-term effects and variability in response across different demographics.
Strategic Directions for Future Fundamental and Translational Research
Future fundamental research on this compound should strategically focus on elucidating the intricate interplay between its anticholinergic and calcium antagonistic mechanisms. This includes detailed molecular studies to identify the specific calcium channels and muscarinic receptor subtypes with which this compound and its active metabolite, RCC-36, interact. Advanced pharmacological techniques, such as receptor binding assays and functional assays in recombinant systems expressing individual receptor subtypes, could provide precise selectivity profiles.
Translational research should prioritize comprehensive pharmacokinetic studies to fully characterize this compound's absorption, distribution, metabolism, and excretion in humans. This would involve investigating its bioavailability, tissue distribution, and the metabolic pathways that lead to the formation of RCC-36 and other potential metabolites. Such data are crucial for optimizing dosing regimens and understanding potential drug-drug interactions.
Strategic directions also include exploring this compound's therapeutic potential beyond its current focus on urinary bladder disorders, given its general muscle relaxant properties. uni.lu This could involve preclinical studies in models of other conditions characterized by smooth muscle spasms or hyperactivity.
Finally, the advancement of this compound towards broader clinical application necessitates well-designed, large-scale clinical trials. These trials should aim to confirm its efficacy and safety in diverse patient populations, compare its performance against existing therapies, and identify specific patient subgroups that may benefit most from its unique pharmacological profile. Research into novel drug delivery systems for this compound could also enhance its therapeutic utility and patient compliance.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for initial in vitro evaluation of Temiverine's pharmacological efficacy?
- Methodological Answer : Begin with cell-based assays (e.g., viability assays using MTT or resazurin) to assess dose-dependent effects. Use controlled experimental conditions (e.g., standardized cell lines, solvent controls, and EC50 calculations). Include validation steps such as positive/negative controls and replicate experiments to ensure reproducibility. For target validation, combine techniques like surface plasmon resonance (SPR) to confirm binding affinity and CRISPR-mediated gene knockout to verify specificity .
Q. How can researchers ensure high purity and reproducibility in this compound synthesis?
- Methodological Answer : Employ analytical techniques such as HPLC (≥95% purity threshold), NMR spectroscopy (for structural confirmation), and mass spectrometry. Document reaction conditions (e.g., solvent ratios, temperature, catalysts) meticulously. For novel synthetic pathways, provide full characterization data (e.g., elemental analysis, melting points) and cross-validate with independent replicates. Refer to established protocols for known intermediates .
Q. What are the best practices for validating this compound's biological targets in preclinical models?
- Methodological Answer : Use a multi-modal approach:
- In silico docking to predict binding sites.
- In vitro competitive binding assays (e.g., radioligand displacement).
- In vivo knockout models to assess phenotypic rescue.
Cross-reference findings with orthogonal methods like transcriptomic profiling to identify downstream pathway modulation .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound's pharmacokinetic (PK) data across studies?
- Methodological Answer : Conduct a systematic review to identify variables influencing PK outcomes (e.g., species-specific metabolism, formulation differences). Perform head-to-head comparative studies under standardized conditions. Use meta-analysis tools to quantify heterogeneity and adjust for confounding factors (e.g., Bayesian hierarchical models). Validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Q. What strategies are effective for optimizing this compound's stability in long-term storage?
- Methodological Answer : Design a stability study using factorial design of experiments (DoE) to test variables like temperature, humidity, and excipient compatibility. Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Document results in alignment with ICH guidelines .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Investigate bioavailability limitations (e.g., poor solubility, first-pass metabolism) using Caco-2 permeability assays and hepatic microsomal stability tests. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro-in vivo gaps. Consider prodrug formulations or nano-encapsulation to enhance delivery .
Key Considerations
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets and protocols in supplementary materials .
- Ethical Compliance : For studies involving animal/human subjects, follow institutional review board (IRB) guidelines and document informed consent procedures .
- Conflict Resolution : Use sensitivity analyses to address data inconsistencies and report limitations transparently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
